Methyl 2-(1-aminocyclopentyl)acetate

Description

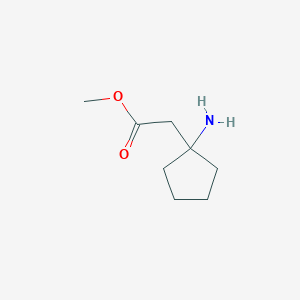

Structure

2D Structure

Properties

IUPAC Name |

methyl 2-(1-aminocyclopentyl)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO2/c1-11-7(10)6-8(9)4-2-3-5-8/h2-6,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PVGZHBMQHIXPSF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CC1(CCCC1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101299304 | |

| Record name | Methyl 1-aminocyclopentaneacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101299304 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

157.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

178242-71-2 | |

| Record name | Methyl 1-aminocyclopentaneacetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=178242-71-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 1-aminocyclopentaneacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101299304 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | methyl 2-(1-aminocyclopentyl)acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

General Synthetic Strategy

The synthesis of methyl 2-(1-aminocyclopentyl)acetate generally involves two key steps:

- Formation of the cyclopentyl amine intermediate

- Esterification of the corresponding amino acid or carboxylic acid precursor

This approach is consistent with the preparation of similar aminocycloalkyl acetate esters, where the amino group is introduced first or protected during esterification.

Hydrogenation and Esterification Approach

A detailed method analogous to the preparation of related cycloalkyl acetate esters involves:

Step 1: Hydrogenation of an aromatic or cyclic precursor

- Dissolving a precursor such as ortho-cresol in a suitable solvent like methylcyclohexane.

- Adding a hydrogenation catalyst (e.g., Raney nickel) under a hydrogen atmosphere at elevated temperature (120–180°C) and pressure (0.5–2.0 MPa).

- This step reduces the aromatic ring to a cycloalkanol intermediate (e.g., 2-methylcyclohexanol).

Step 2: Esterification

- The cycloalkanol intermediate undergoes esterification with acetic acid in the presence of an acid catalyst (e.g., p-toluenesulfonic acid).

- The reaction is carefully temperature-controlled in stages (100–124°C) to optimize yield.

- The esterification is performed under reflux with dropwise addition of acetic acid to maintain reaction control and maximize conversion.

This two-step process yields the corresponding cycloalkyl acetate ester with high efficiency, often achieving yields above 90% due to optimized temperature profiles and solvent recycling.

Application to this compound

For this compound, the analogous synthetic route would involve:

- Starting from 2-(1-aminocyclopentyl)acetic acid or a protected derivative.

- Esterification of the acid with methanol under acidic conditions to form the methyl ester.

Alternatively, the amino group can be introduced via nucleophilic substitution or reductive amination on a cyclopentylacetate precursor.

Detailed Reaction Conditions and Optimization

| Step | Reagents/Conditions | Temperature (°C) | Pressure (MPa) | Reaction Time | Yield (%) | Notes |

|---|---|---|---|---|---|---|

| Hydrogenation | Ortho-cresol, methylcyclohexane, Raney Ni | 160 | 1.5 ± 0.2 | 4–6 hours | N/A | Catalyst recovered post-reaction; high purity H2 used |

| Esterification | 2-methylcyclohexanol, acetic acid, tosic acid | 100–124 (staged) | Atmospheric | 3 hours total | >96 | Acetic acid added dropwise over 2 hours; reflux system |

Note: Though this table refers to 2-methylcyclohexyl acetate, the principles apply to cyclopentyl analogues with appropriate substrate adjustments.

Alternative Synthetic Routes

- Nucleophilic substitution: Starting from methyl 2-(1-halocyclopentyl)acetate, reacting with ammonia or amines to introduce the amino group.

- Reductive amination: Reacting methyl 2-formylcyclopentylacetate with ammonia or amine sources in the presence of reducing agents to form the amino ester.

- Protection/deprotection strategies: Protecting the amino group during esterification to prevent side reactions, then deprotecting post-esterification.

These routes are common in the synthesis of amino acid esters and related compounds, though specific literature on this compound is sparse.

Research Findings and Crystallographic Data

While direct crystallographic data for this compound are limited, studies on related aminocyclopentyl derivatives show:

- The amino group often forms intramolecular hydrogen bonds influencing conformation.

- Ester groups provide characteristic IR and NMR signals confirming structure.

- Purification typically involves recrystallization or chromatographic techniques.

A recent study on related aminocyclopentyl compounds demonstrated successful synthesis and characterization using standard organic synthesis and X-ray crystallography, confirming the expected molecular geometry.

Summary Table of Preparation Methods

| Method | Key Reagents/Conditions | Advantages | Limitations |

|---|---|---|---|

| Hydrogenation + Esterification | Ortho-cresol, Raney Ni, acetic acid, acid catalyst, staged temperatures | High yield, scalable, catalyst recyclable | Requires high-pressure equipment |

| Nucleophilic substitution | Halocyclopentyl acetate, ammonia or amine | Direct amination, simpler setup | Possible side reactions, lower selectivity |

| Reductive amination | Aldehyde ester, ammonia, reducing agent | Mild conditions, selective | Requires aldehyde precursor |

| Protection/Deprotection | Amino protecting groups, esterification reagents | Prevents side reactions | Additional synthetic steps |

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(1-aminocyclopentyl)acetate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert it into alcohols or amines.

Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

Substitution: Reagents like sodium hydroxide (NaOH) and hydrochloric acid (HCl) are used under controlled conditions.

Major Products Formed

Oxidation: Carboxylic acids

Reduction: Alcohols and amines

Substitution: Various substituted esters and amides

Scientific Research Applications

Methyl 2-(1-aminocyclopentyl)acetate has a wide range of applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Biology: Studied for its potential effects on biological systems and its role in biochemical pathways.

Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 2-(1-aminocyclopentyl)acetate involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for enzymatic reactions, leading to the formation of biologically active metabolites. These metabolites can then interact with cellular receptors and enzymes, modulating various physiological processes .

Comparison with Similar Compounds

Comparison with Structural Analogs

Analogs with Modified Substituents on the Cyclopentyl Ring

Methyl 2-((1R,2R,3R)-2-Hydroxy-3-(Octylsulfonamido)Cyclopentyl)Acetate (Compound 20)

- Structure : Contains a hydroxyl (-OH) and octylsulfonamido group at the 2- and 3-positions of the cyclopentyl ring, respectively.

- Properties : The bulky sulfonamide group enhances hydrophobicity, while the hydroxyl group introduces hydrogen-bonding capability.

- NMR Data : Distinct shifts at δ 5.25 (d, J = 7.2 Hz, 1H) and δ 3.65 (s, 3H) confirm stereochemistry and ester integrity .

(±) Methyl 2-(3-Azido-2-Hydroxycyclopentyl)Acetate (Compound 23)

- Structure : Features an azido (-N₃) group at the 3-position and hydroxyl at the 2-position.

- Reactivity: The azido group enables click chemistry applications (e.g., cycloaddition with alkynes), contrasting with the nucleophilic amino group in the parent compound .

Methyl 2-(3-Bromo-2-Hydroxycyclopentyl)Acetate (Compound 22)

- Structure : Bromo (-Br) substituent at the 3-position.

- Utility: Bromine enhances electrophilicity, making it a candidate for cross-coupling reactions, unlike the amino group’s nucleophilic reactivity .

Analogs with Modified Ester Groups

Ethyl 2-(1-Aminocyclopentyl)Acetate

- Structure : Ethyl ester replaces the methyl group.

- This compound is listed as discontinued in commercial catalogs .

tert-Butyl 2-(1-Aminocyclopentyl)Acetate

Analogs with Alternative Ring Systems

Methyl 2-(1-Ethyl-2-Oxocyclopentyl)Acetate

- Structure : Contains an oxo (-C=O) and ethyl group on the cyclopentane ring.

- Reactivity: The oxo group increases polarity and susceptibility to nucleophilic attack, diverging from the amino group’s reactivity .

Methyl 2-[1-(Mercaptomethyl)Cyclopropyl]Acetate

- Structure : Cyclopropane ring instead of cyclopentane, with a mercaptomethyl (-CH₂SH) group.

- Properties : The strained cyclopropane ring increases reactivity, while the thiol group enables disulfide bond formation, a feature absent in the parent compound .

Ethyl 2-(2,5-Diphenyl-1H-Imidazole-4-yl)Acetate

- Structure : Imidazole ring fused to the ester.

- Biological Relevance: The aromatic imidazole moiety facilitates interactions with biological targets (e.g., enzymes or receptors), unlike the aliphatic aminocyclopentyl group .

Substituted Methyl 2-(Aminophenoxy)Acetate

- Structure: Aminophenoxy (-O-C₆H₄-NH₂) substituent.

Data Tables

Table 1: Physicochemical Properties of Selected Analogs

Biological Activity

Methyl 2-(1-aminocyclopentyl)acetate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

This compound is characterized by the following structural features:

- Molecular Formula : CHNO

- Molecular Weight : 169.23 g/mol

- Functional Groups : Ester and amine

These structural attributes enable the compound to interact with various biological targets, potentially influencing its pharmacological properties.

The biological activity of this compound primarily involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may modulate biochemical pathways through:

- Enzyme Inhibition : It can inhibit specific enzymes, thereby altering metabolic processes.

- Receptor Binding : The compound may bind to neurotransmitter receptors, affecting signal transduction pathways.

The exact mechanisms can vary based on the biological context and the specific targets involved.

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities relevant to therapeutic applications:

- Anticancer Activity : Preliminary studies suggest potential efficacy against certain cancer cell lines through mechanisms involving apoptosis induction and cell cycle arrest.

- Neurological Effects : Similar compounds have been investigated for their roles as GABA analogues, which are crucial in neurological research .

- Anti-inflammatory Properties : There is ongoing investigation into its potential anti-inflammatory effects, which could be beneficial in treating various inflammatory conditions.

Data Table: Biological Activities and Research Findings

Case Study 1: Anticancer Activity

A study evaluated the effects of this compound on various cancer cell lines, including MDA-MB-231 and Hs 578T. The results indicated that treatment with the compound led to a significant reduction in cell viability and an increase in apoptotic markers, suggesting its potential as an anticancer agent. The IC values were determined to be in the low micromolar range, indicating promising potency against these cell lines .

Case Study 2: Neurological Applications

Another investigation focused on the neuropharmacological effects of compounds structurally similar to this compound. These studies demonstrated that such compounds could enhance GABAergic transmission, providing insights into their potential use in treating anxiety disorders and epilepsy. The binding affinity to GABA receptors was quantified, showing significant interaction that warrants further exploration .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for Methyl 2-(1-aminocyclopentyl)acetate, and how are intermediates characterized?

- Methodological Answer : The synthesis typically involves cyclopropane ring-opening or functionalization of cyclopentane derivatives. For example, mesylation of cyclopropyl intermediates (e.g., using mesyl chloride in DCM with triethylamine and DMAP) followed by hydrolysis and esterification can yield the target compound. Intermediates are characterized via melting point analysis, IR spectroscopy (to confirm functional groups like esters or amines), and NMR (to verify cyclopentane ring geometry and substitution patterns). For instance, -NMR can resolve diastereotopic protons on the cyclopentane ring, while -NMR identifies carbonyl carbons (e.g., ester C=O at ~170 ppm) .

Q. What safety precautions are critical when handling this compound?

- Methodological Answer : Safety protocols include using PPE (gloves, goggles) and working in a fume hood. In case of skin contact, immediate washing with soap/water is required. For inhalation exposure, move to fresh air and administer oxygen if needed. Stability studies suggest storage at -20°C for long-term preservation. Safety data for structurally similar compounds (e.g., Methyl 3-aminocyclopentanecarboxylate) highlight risks of respiratory irritation (H335) and skin sensitization (H315), necessitating rigorous hazard controls .

Q. How are physicochemical properties (e.g., logP, polar surface area) calculated for this compound?

- Methodological Answer : Computational tools like JChem or Molinspiration calculate logP (partition coefficient) and polar surface area (PSA) based on molecular structure. For example, logP values (~0.9–1.2) indicate moderate lipophilicity, influencing solubility in organic solvents (e.g., DCM, ethyl acetate). PSA (~50–60 Ų) predicts membrane permeability, relevant for drug design. Experimental validation via HPLC (e.g., retention time correlation with logP) is recommended .

Advanced Research Questions

Q. How can reaction conditions be optimized to minimize epimerization during the synthesis of this compound?

- Methodological Answer : Epimerization at the cyclopentane amine can occur under acidic/basic conditions. Optimization strategies include:

- Low-temperature reactions : Conducting mesylation or esterification below 0°C to reduce kinetic energy and stereochemical scrambling.

- Neutral pH buffers : Using non-nucleophilic bases (e.g., DMAP) to avoid deprotonation of the amine group.

- Chiral HPLC monitoring : Tracking enantiomeric excess during synthesis. Evidence from analogous compounds (e.g., cyclopropane derivatives) shows that steric hindrance from bulky substituents reduces epimerization .

Q. How can contradictory spectral data (e.g., NMR splitting patterns vs. X-ray crystallography) be resolved for this compound?

- Methodological Answer : Discrepancies between solution-phase NMR and solid-state X-ray data may arise from dynamic effects (e.g., ring puckering in cyclopentane). To resolve:

- VT-NMR (Variable Temperature NMR) : Conducted at low temperatures to "freeze" conformational changes and simplify splitting patterns.

- DFT calculations : Compare computed -NMR chemical shifts with experimental data to validate proposed conformers.

- Crystallography : Single-crystal X-ray diffraction (as in ) provides definitive bond angles (e.g., C-C-C angles ~112–119°) and confirms stereochemistry .

Q. What experimental designs are suitable for evaluating the biological activity of this compound in medicinal chemistry?

- Methodological Answer :

- Structure-Activity Relationship (SAR) : Synthesize analogs with variations in the cyclopentane ring (e.g., methyl groups, halogen substitutions) and test against target enzymes (e.g., proteases or kinases).

- Metabolic Stability Assays : Use liver microsomes to assess cytochrome P450-mediated degradation.

- Docking Studies : Model interactions with binding pockets (e.g., using AutoDock Vina) guided by the compound’s PSA and logP. Prior studies on methyl ester derivatives (e.g., methyl 2-phenylacetoacetate) show utility as enzyme inhibitors or prodrugs .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.